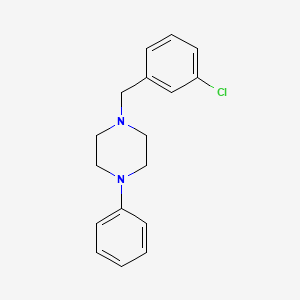![molecular formula C25H28N4O2 B5634491 N-{2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide](/img/structure/B5634491.png)
N-{2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex compounds involving pyrazolyl and isoquinolinyl units typically involves multi-step reactions, such as cyclocondensation, halogenated hydrocarbon amination, and Heck-mediated coupling processes. For example, a novel compound synthesis by Kedjadja et al. (2015) through cyclocondensation of specific quinolinyl and hydrazine hydrate in propionic acid highlights the intricate methodologies often required in synthesizing such complex molecules (Kedjadja et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds with pyrazolyl and isoquinolinyl units can be elucidated using various spectroscopic techniques including IR, NMR, and MS, as demonstrated by research on closely related compounds. These techniques reveal the planarity, dihedral angles, and possible disordered structures within molecules, providing insights into their chemical behavior and reactivity (Nawaz Khan et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving pyrazolyl and isoquinolinyl derivatives often include regioselective cyclization, Heck coupling, and amination reactions, leading to the formation of complex structures with potential biological activities. The use of catalysts such as indium bromide and conditions like ultrasonic irradiation can significantly affect the efficiency and selectivity of these reactions, producing compounds with varied and specific chemical properties (Prabakaran et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, can be determined through analytical and crystallographic studies. These properties are crucial for understanding the compound's stability, formulation potential, and suitability for various applications. For instance, the crystal structure analysis provides information on molecular conformation and intermolecular interactions, which are essential for predicting the behavior of compounds in different environments (Bai et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal in determining the compound's potential for various chemical and biological applications. Studies on related compounds have shown that specific functional groups and structural features contribute to their reactivity patterns, interaction capabilities, and overall chemical behavior, which can be leveraged in designing new compounds with desired properties (Zohdi et al., 1997).
作用機序
The mechanism of action of this compound would depend on its specific biological activity. For instance, if it were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its normal reaction . If it were a receptor agonist or antagonist, it might bind to a specific receptor and either activate or inhibit its normal function .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(1-ethylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-3-29-17-22(15-26-29)25(31)28-13-12-20-9-10-23(14-21(20)16-28)27-24(30)11-8-19-6-4-18(2)5-7-19/h4-7,9-10,14-15,17H,3,8,11-13,16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWSOZFUECBLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CCC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-ethylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,5-dimethylphenoxy)acetyl]indoline](/img/structure/B5634411.png)
![2-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B5634418.png)
![1-phenyl-N-{[1-(pyrazin-2-ylacetyl)piperidin-3-yl]methyl}methanesulfonamide](/img/structure/B5634422.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5634428.png)
![2-allyl-9-[(3-methoxyphenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634436.png)
![N-benzyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5634446.png)
![2-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5634462.png)
![N'-{(3S*,4R*)-1-[(benzyloxy)acetyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5634479.png)
acetic acid](/img/structure/B5634485.png)
![5-ethyl-N~4~-{2-[(2S)-pyrrolidin-2-yl]ethyl}pyrimidine-2,4-diamine](/img/structure/B5634487.png)
![2-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5634497.png)
![2-methoxy-5-[5-(piperidin-1-ylcarbonyl)-2-furyl]pyridine](/img/structure/B5634500.png)

![4-methyl-1-{[2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5634517.png)